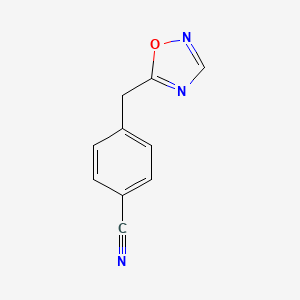

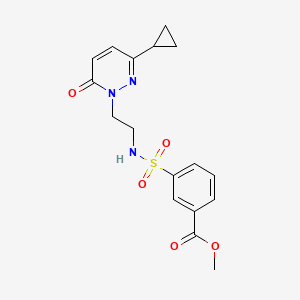

4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

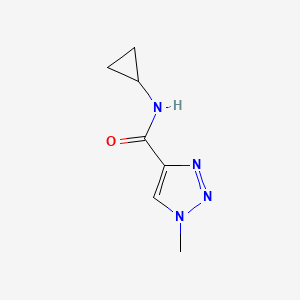

The compound “4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile” belongs to the class of organic compounds known as linear 1,3-diarylpropanoids . It contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. It constitutes four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Applications De Recherche Scientifique

Corrosion Inhibition

One notable application of oxadiazole derivatives is in the field of corrosion inhibition. Research has shown that oxadiazole derivatives can significantly enhance the corrosion resistance of metals. For example, derivatives such as 5-((2-methl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol and its analogs have been assessed for their ability to inhibit corrosion of mild steel in sulfuric acid. These studies utilize various methods, including gravimetric, electrochemical, and computational techniques, to evaluate the efficiency of these inhibitors. They have found that these compounds form protective layers on the metal surface, demonstrating mixed type behavior of inhibition and adhering to the Langmuir adsorption isotherm model, suggesting a mixed mechanism of physisorption and chemisorption (P. Ammal, M. Prajila, A. Joseph, 2018).

Material Science and Polymers

Oxadiazole derivatives are also explored in material science, particularly in the synthesis of new polymers with unique properties. For instance, aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units exhibit good thermal stability, solubility in certain solvents, and the ability to form thin flexible films. These materials are not only thermally stable but also show potential for fluorescence applications, indicating their utility in advanced material applications (I. Sava, M. Iosip, M. Brumǎ, C. Hamciuc, J. Robison, L. Okrasa, T. Pakula, 2003).

Environmental Applications

In the environmental domain, oxadiazole compounds have been studied for their ability to interact with pollutants and facilitate their transformation. For example, the interaction of oxadiazole derivatives with the antibiotic sulfonamide drug sulfamethoxazole under denitrifying conditions leads to the formation of transformation products. This research highlights the potential role of oxadiazole compounds in the environmental fate of pharmaceuticals and their transformation products (K. Nödler, T. Licha, M. Barbieri, S. Pérez, 2012).

Luminescent Materials

Additionally, oxadiazole derivatives have been synthesized and characterized for their photoluminescent properties. These compounds, such as cholesteryl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate, exhibit cholesteric or nematic mesophases and show strong blue fluorescence. This indicates their potential applications in developing new luminescent materials for various technological applications (Jie Han, Fu-Li Wang, Feng-Yan Zhang, Li-rong Zhu, 2010).

Mécanisme D'action

Target of Action

1,2,4-oxadiazole derivatives, which include this compound, have been reported to exhibit broad-spectrum biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It is known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

One study indicated that a related compound blocked the excitation of the nuclear factor κb (nf-кb) signaling pathway in a concentration-dependent manner . This suggests that 4-((1,2,4-Oxadiazol-5-yl)methyl)benzonitrile may also interact with similar biochemical pathways.

Pharmacokinetics

It is known that 1,2,4-oxadiazole derivatives, which include this compound, act as an amide-like linker with a suitable adme profile .

Result of Action

Related 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity against rhizoctonia solani . They also exhibited strong antibacterial effects on Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola .

Action Environment

It is known that the synthesis of nitrogen- and oxygen-containing scaffolds, which include 1,2,4-oxadiazole derivatives, has gained momentum due to their versatility in the arsenal of drug discovery . This suggests that the compound’s action could potentially be influenced by various environmental factors.

Orientations Futures

Propriétés

IUPAC Name |

4-(1,2,4-oxadiazol-5-ylmethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c11-6-9-3-1-8(2-4-9)5-10-12-7-13-14-10/h1-4,7H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAHEIUTQXGQNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NC=NO2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698800-71-3 |

Source

|

| Record name | 4-((1,2,4-oxadiazol-5-yl)methyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2967581.png)

![Methyl 3-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2967584.png)

![N-[4-(1,3-Benzodioxol-5-yl)butan-2-yl]-2-chloropropanamide](/img/structure/B2967585.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-mesitylacetamide](/img/structure/B2967593.png)

![7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2967598.png)